17-Keto drospirenone is a synthetic steroidal compound that is derived from drospirenone, a well-known progestin used in various hormonal therapies. Drospirenone itself is an analog of spironolactone and possesses both progestogenic and antimineralocorticoid properties. The compound is recognized for its potential applications in hormone replacement therapy and contraceptive formulations due to its unique pharmacological profile, which includes the ability to interact with steroid hormone receptors effectively.
17-Keto drospirenone belongs to the class of synthetic steroids, specifically categorized under progestins. It is classified based on its structural characteristics and biological activity, which includes its ability to bind to progesterone receptors and exert progestogenic effects while also antagonizing aldosterone receptors, contributing to its antimineralocorticoid activity .
The synthesis of 17-keto drospirenone involves several key steps starting from steroidal precursors. A common synthetic route includes:
These steps highlight the complexity of synthesizing this compound, which requires careful control of reaction conditions to achieve high yields and purity .
The molecular structure of 17-keto drospirenone can be represented as follows:
The structure features a steroid backbone with specific functional groups that contribute to its biological activity. The presence of the keto group at position 17 plays a crucial role in modulating its interaction with hormone receptors .
17-Keto drospirenone is involved in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation processes and reducing agents such as sodium borohydride for reduction reactions .
The mechanism of action for 17-keto drospirenone primarily involves its interaction with steroid hormone receptors:
This dual action enhances its therapeutic potential, particularly in hormonal therapies aimed at managing symptoms associated with hormonal imbalances .
These physical properties are essential for determining the compound's suitability for various pharmaceutical formulations .
17-Keto drospirenone has several significant applications in scientific research:
17-Keto drospirenone (systematic IUPAC name: 6β,7β,15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a steroidal metabolite with the molecular formula C₂₁H₂₆O₂ and a molecular weight of 310.43 g/mol. It is formally identified as 6beta,7beta:15beta,16beta-Dimethyleneandrost-4-ene-3,17-dione in chemical databases, with the CAS Registry Number 116298-21-6 [8]. The compound features a characteristic 17-ketone group replacing the spirolactone moiety found in its parent compound, drospirenone. This structural alteration occurs at the C17 position of the steroid nucleus, fundamentally changing its receptor-binding properties. In pharmaceutical contexts, it is designated as a significant analytical impurity during the quality control of drospirenone-containing medications [8]. Its chemical fingerprint includes UV absorption at 265 nm (ε = 19,000 in methanol), consistent with conjugated enone systems in Δ⁴-3-ketosteroids [6] [9].
Table 1: Core Chemical Identifiers of 17-Keto Drospirenone
Property | Value |
---|---|
Systematic Name | 6β,7β,15β,16β-Dimethyleneandrost-4-ene-3,17-dione |
Molecular Formula | C₂₁H₂₆O₂ |
CAS Registry Number | 116298-21-6 |
Molecular Weight | 310.43 g/mol |
Key Functional Groups | Δ⁴-3-ketone, C17-ketone, dimethylene bridges |
UV Absorption (methanol) | λmax 265 nm |
17-Keto drospirenone is the primary bioreductive metabolite of drospirenone (C₂₄H₃₀O₃), formed via enzymatic cleavage of the C17γ-lactone ring by hepatic 17β-hydroxysteroid dehydrogenases (17β-HSDs) [2]. This transformation converts the spirolactone into a 17-ketosteroid, markedly altering its pharmacological profile. Unlike drospirenone—which exhibits potent anti-mineralocorticoid activity comparable to spironolactone—the 17-keto derivative shows negligible binding to mineralocorticoid receptors (MR) [2] [4]. This occurs because the lactone ring is essential for MR antagonism; its removal abolishes this activity.
Structurally, both compounds retain the 6β,7β,15β,16β-dimethylene bridges, which confer rigidity to the steroid backbone and influence receptor affinity. These bridges are a hallmark of spironolactone-derived molecules, originally designed to enhance anti-aldosterone effects [6] [9]. However, while drospirenone maintains spironolactone’s anti-androgenic properties (binding affinity ~30% of cyproterone acetate), 17-keto drospirenone demonstrates reduced anti-androgenic potency due to the loss of the C17 lactone’s steric interactions with the androgen receptor [2] [7].
Table 2: Structural and Functional Comparison with Related Compounds
Compound | Key Structural Features | Anti-MR Activity | Anti-AR Activity |
---|---|---|---|
Spironolactone | 7α-thioacetyl group, C17 lactone | High (Reference) | Moderate |
Drospirenone | Dimethylene bridges, C17 lactone | High (1:1 vs spironolactone) | Moderate (~30% CPA) |
17-Keto Drospirenone | Dimethylene bridges, C17 ketone | Negligible | Low |
The development of 17-keto drospirenone is intrinsically linked to the evolution of synthetic progestins derived from spironolactone. Spironolactone, discovered in the 1960s as a potassium-sparing diuretic, provided the scaffold for designing progestins with improved metabolic profiles. Researchers at Schering AG (Germany) exploited this scaffold in the 1970s–1980s to synthesize drospirenone (ZK-30595), aiming to merge progestogenic, anti-mineralocorticoid, and anti-androgenic activities in a single molecule [6] [9]. Wiechert et al.’s seminal 1978 patent (DE2652761) first described drospirenone’s synthesis, but the characterization of its metabolites—including 17-keto drospirenone—emerged later during pharmacokinetic studies in the 1990s [6] [9].
17-Keto drospirenone’s identification underscored the role of hepatic metabolism in modulating steroidal activity. Its formation represents a key inactivation pathway for drospirenone, analogous to how endogenous progesterone is metabolized to 17-ketosteroids. This discovery coincided with broader advances in understanding steroidal metabolism, particularly the 17β-HSD enzyme family, which governs redox reactions at C17 [5] [7]. Historically, 17-keto derivatives like this one gained importance as analytical reference standards for monitoring drospirenone’s stability in pharmaceuticals, reflecting regulatory emphasis on impurity profiling [8].
Table 3: Key Historical Milestones in 17-Keto Drospirenone Research
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7